1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLRSVLVTJHGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC2=CC=CC=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478287-79-4 | |
| Record name | 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Steps
This method begins with the conversion of 2,3-dihydro-1H-inden-1-one (Indanone) to its corresponding oxime intermediate. Hydroxylamine hydrochloride reacts with Indanone in an ethanol-water mixture under basic conditions (20% sodium hydroxide) to form the oxime. Subsequent catalytic hydrogenation using Raney nickel at 50–55°C under hydrogen pressure yields the primary amine.
Key reaction sequence :
- $$ \text{Indanone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxime intermediate} $$
- $$ \text{Oxime} + \text{H}_2 \xrightarrow{\text{Raney Ni}} 1\text{-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine} $$
Optimization of Reaction Conditions
- Temperature : Maintaining 50–55°C during hydrogenation prevents side reactions such as over-reduction or decomposition.
- Catalyst loading : A 40–50% nickel content in Raney nickel ensures optimal activity without excessive cost.
- Solvent system : Ethanol-toluene mixtures improve oxime solubility and hydrogenation efficiency.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| HPLC Purity | 98.6% |
| Reaction Time | 8–10 hours |
Industrial scalability is feasible, as demonstrated by the synthesis of 344.5 g of amine hydrochloride with 98.64% purity in a 10 L reactor.
Reductive Amination of Ketone Intermediates
Synthesis of Ketone Precursor
The ketone precursor, 2-(2,3-dihydro-1H-inden-2-yl)propan-1-one, is synthesized via Friedel-Crafts acylation. Indene reacts with propanoyl chloride in the presence of aluminum chloride, forming the acetylated intermediate.
Reductive Amination Process
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction selectively reduces the imine intermediate to the amine.
Mechanism :
$$ \text{Ketone} + \text{NH}4\text{OAc} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine} $$
Analytical Characterization
- Yield : 75% (theoretical maximum: 89%).
- Chirality control : Racemic mixtures form without chiral catalysts, necessitating post-synthesis resolution.
Alkylation of Primary Amines
Selection of Alkylating Agents
Primary amines like 2,3-dihydro-1H-inden-2-amine react with propylating agents (e.g., propargyl bromide) in toluene under basic conditions. The reaction proceeds via nucleophilic substitution, forming the secondary amine.
Example :
$$ \text{Indenylamine} + \text{Propargyl bromide} \xrightarrow{\text{NaOH}} 1\text{-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine} $$
Solvent and Base Optimization
Scalability Considerations
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity | 90–93% |
Large-scale runs (5 L reactors) produce 271.3 g of product with 93.08% purity.
Enantioselective Synthesis Techniques
Chiral Resolution Using Tartaric Acid Derivatives
Racemic amine mixtures are resolved via diastereomeric salt formation with L-tartaric acid. The desired (R)-enantiomer preferentially crystallizes, achieving ≥97% enantiomeric excess (ee).
Case study :
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, leaving the desired amine unreacted. This method achieves 99% ee but requires costly enzymes.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Chirality Control | Scalability |
|---|---|---|---|---|
| Oxime Hydrogenation | 85 | 98.6 | Requires resolution | High |
| Reductive Amination | 75 | 95.0 | Racemic | Moderate |
| Alkylation | 60–70 | 90–93 | Racemic | High |
| Enzymatic Resolution | 40–50 | 99.0 | High | Low |
Industrial-Scale Production Considerations
- Catalyst recycling : Raney nickel can be reused up to five times with minimal activity loss.
- Waste management : Ethanol-water mixtures are distilled and recycled, reducing environmental impact.
- Cost drivers : Enzymatic resolution accounts for 60–70% of total production costs due to enzyme procurement.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, exhibit properties beneficial for treating neurological disorders. These compounds have been noted for their ability to improve symptoms associated with anoxia and hypoxia, which can occur during events such as stroke or respiratory failure. They are proposed as potential treatments for conditions like:
- Cerebral Activators : Enhancing cognitive function and memory.
- Amnesia Curative Agents : Addressing memory loss due to various causes.
The compound's ability to act as an anti-inflammatory agent further supports its use in treating neurological conditions where inflammation plays a role .
Cardiovascular Health
The compound has shown promise in cardiovascular applications. It may serve as:
- Hypotensive Agents : Lowering blood pressure in hypertensive patients.
The pharmacological activities of similar compounds suggest that they can help manage arrhythmias and heart failure linked to hypoxic conditions .
Antioxidant Properties
Another significant application of this compound is its antioxidant capacity. Compounds in this class have been studied for their ability to scavenge active oxygen radicals and prevent lipid peroxidation, making them useful in:
- Preventive Medicine : Reducing the risk of diseases associated with oxidative stress.
This property positions the compound as a potential candidate for formulations aimed at preventing various oxidative stress-related disorders .
Food Industry
The antioxidant properties of 2,3-dihydro-1H-indene derivatives extend to their use in the food industry. They can be incorporated into food products to inhibit rancidity and prolong shelf life by preventing oxidative degradation of fats and oils .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Neurological Disorders | Cerebral activators, amnesia curative agents |
| Cardiovascular Health | Hypotensive agents, arrhythmia management |
| Antioxidant Properties | Preventive medicine against oxidative stress |
| Food Industry | Antioxidants for preserving fats and oils |
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: A precursor in the synthesis of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine.
2,3-Dihydro-1H-inden-2-ylamine: A structurally related compound with similar chemical properties.
Indene derivatives: Compounds with the indene moiety that exhibit similar reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of an indene moiety with a propan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, a bicyclic compound, has garnered attention in scientific research due to its potential biological activity. This compound is structurally related to indole and imidazole derivatives, which are known for their diverse interactions with biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.
Structural Information
- Molecular Formula : C₁₂H₁₇N
- SMILES : CCC(C1CC2=CC=CC=C2C1)N
- InChI : InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H₂,1H₃
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.14338 | 139.8 |
| [M+Na]+ | 198.12532 | 150.7 |
| [M+NH₄]+ | 193.16992 | 149.8 |
| [M+K]+ | 214.09926 | 145.5 |
| [M-H]- | 174.12882 | 143.1 |
Target of Action
The specific biological targets for this compound remain largely undefined. However, its structural similarity to known pharmacophores suggests potential interactions with various receptors and enzymes involved in critical biological processes.
Mode of Action
The compound may interact with biological targets through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites.
- π–π Stacking : The indene moiety may enhance binding affinity through π–π interactions.
- Hydrophobic Interactions : Contributing to the overall binding specificity.
Biochemical Pathways
Indole and imidazole derivatives have been implicated in various biochemical pathways such as:
- Inflammation : Modulating inflammatory responses.
- Cancer : Potential roles in cancer cell signaling pathways.
- Microbial Infections : Influencing the efficacy of antimicrobial agents.
Pharmacological Studies
Research indicates that this compound exhibits notable activity in several pharmacological contexts:
- Neurotransmitter Systems : The compound has shown potential effects on dopaminergic and serotonergic pathways, suggesting applications in treating neurological disorders.
- Monoamine Transporters : Preliminary studies indicate that it may act as an inhibitor of monoamine transporters, similar to other compounds within its structural class .
- Potential Therapeutic Applications : Investigated as a precursor in drug synthesis and for its potential therapeutic properties against metabolic diseases .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds that share structural features with 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amines:
Table 1: Biological Activity Comparison of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, and how can enantiomeric purity be ensured?
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear magnetic resonance ( and -NMR) and high-resolution mass spectrometry (HRMS) are critical. Discrepancies in NMR shifts (e.g., diastereotopic protons) can be resolved using 2D NMR (COSY, NOESY) to confirm spatial arrangements. For ambiguous HRMS data, isotopic labeling (e.g., -amine) or tandem MS/MS fragmentation provides structural validation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Q. What strategies address contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-factors) or off-target effects. Validate findings via:
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process engineering for scaled-up synthesis?
- Methodological Answer : AI models simulate fluid dynamics and heat transfer in reactors to optimize mixing efficiency and minimize byproducts. For example, coupling COMSOL with reinforcement learning algorithms can autonomously adjust flow rates and temperatures in continuous-flow systems, achieving 95% yield reproducibility in pilot-scale trials .
Methodological Frameworks
Q. What experimental design principles apply when studying this compound’s neuropharmacological potential?
- Methodological Answer : Use a tiered approach:
In vitro : Dose-response curves in neuronal cell lines (IC/EC).
Ex vivo : Electrophysiology in brain slices to assess synaptic plasticity.
In vivo : Behavioral assays (e.g., forced swim test) with pharmacokinetic profiling (plasma/brain concentration ratios).
Statistical rigor requires power analysis and blinding to reduce bias .
Safety and Compliance
Q. What safety protocols are critical when handling this amine compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and nitrile gloves to prevent dermal exposure.
- Store under nitrogen atmosphere to avoid oxidation.
- Emergency procedures: Neutralize spills with 5% acetic acid, followed by solid adsorbents (vermiculite).
Safety data align with OSHA guidelines and SDS recommendations .
Future Directions
Q. How can interdisciplinary approaches (e.g., chemoinformatics + synthetic biology) unlock novel applications?
- Methodological Answer :
- Chemoinformatics : Virtual screening identifies potential enzyme targets (e.g., monoamine oxidases).
- Synthetic Biology : Engineer microbial hosts (e.g., E. coli) for biocatalytic production, reducing reliance on petrochemical feedstocks.
Collaborative frameworks like the CRDC classification (RDF2050103) emphasize integrating chemical engineering with biotechnological innovation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
